molecular formula C5H6O5 B12399886 2-Ketoglutaric acid-d4

2-Ketoglutaric acid-d4

Cat. No.: B12399886
M. Wt: 150.12 g/mol
InChI Key: KPGXRSRHYNQIFN-LNLMKGTHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ketoglutaric acid-d4 can be synthesized through several methods. One common approach involves the deuteration of 2-Ketoglutaric acid using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring the preservation of the compound’s structural integrity .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Recombinant Escherichia coli strains, engineered to overexpress specific enzymes such as L-glutamate oxidase, are used to convert L-glutamic acid into 2-Ketoglutaric acid. The deuterium labeling is then introduced through subsequent chemical reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Ketoglutaric acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Typically involves cofactors such as NAD+ or NADP+ and enzymes like isocitrate dehydrogenase.

    Reduction: Involves enzymes such as glutamate dehydrogenase and cofactors like NADH.

    Substitution: Requires transaminases and amino group donors.

Major Products:

Scientific Research Applications

2-Ketoglutaric acid-d4 has a wide range of applications in scientific research:

Mechanism of Action

2-Ketoglutaric acid-d4 exerts its effects primarily through its role in the TCA cycle. It acts as a substrate for various enzymes, including isocitrate dehydrogenase and glutamate dehydrogenase. These enzymes catalyze reactions that are crucial for energy production and amino acid metabolism. Additionally, this compound serves as a co-substrate for 2-oxoglutarate-dependent dioxygenases, which are involved in epigenetic regulation and collagen synthesis .

Comparison with Similar Compounds

Uniqueness: 2-Ketoglutaric acid-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and metabolic research. The presence of deuterium atoms allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C5H6O5

Molecular Weight

150.12 g/mol

IUPAC Name

2,2,3,3-tetradeuterio-4-oxopentanedioic acid

InChI

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i1D2,2D2

InChI Key

KPGXRSRHYNQIFN-LNLMKGTHSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)C(=O)O)C([2H])([2H])C(=O)O

Canonical SMILES

C(CC(=O)O)C(=O)C(=O)O

Origin of Product

United States

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